Formulating greases that fail at high temperatures or wash out in wet environments? Lithium stearate solves both with a dropping point of 190-220°C and complete water insolubility-properties absent in calcium (135-145°C) or sodium (water-soluble) stearate greases.
• 55-85°C higher dropping point vs. calcium stearate greases for reliable high-temp operation
• Water-insoluble matrix ensures performance in humid/wet conditions
• Multipurpose thickener for automotive, aircraft, and heavy machinery greases
Molecular FormulaC18H35LiO2
Molecular Weight290.4 g/mol
Cat. No.B7821236
⚠ Attention: For research use only. Not for human or veterinary use.
Lithium octadecanoate (CAS 4485-12-5), commonly referred to as lithium stearate, is the lithium soap of stearic acid (C18 saturated fatty acid), classified within the metallic stearate family [1]. It is a white, soft solid with molecular weight 290.41 g/mol and a melting point of 220.0–221.5 °C [2]. As a simple soap thickener, it forms the structural backbone of lithium-based greases—the most widely used class of lubricating greases globally—and also serves as a processing aid in elastomers and plastics, a stabilizer in cosmetics, and a corrosion inhibitor in petroleum applications [3][4]. Its colloidal behavior in mineral oil, low water solubility (0.09 g/100 mL), and ability to form entangled fibrous networks underpin its functional versatility [2][5].
Grease thickenerHigh-temperature grease matrix (reported dropping point 190–220°C); water-insoluble for wet environments
Powder metallurgyNonferrous compaction lubricant; reported lower ejection pressure vs zinc stearate under equal density
[1] Nora, A., Szczepanek, A., & Koenen, G. (2001). Metallic Soaps. In Ullmann's Encyclopedia of Industrial Chemistry. Weinheim: Wiley-VCH. doi:10.1002/14356007.a16_361 View Source
[3] Nye Lubricants. (n.d.). Choosing the Right Grease Thickening System: Soap Thickeners. Technical Article. View Source
[4] Eastwood, E. A., & Densmore, C. G. (2007). Characterization of Lithium Stearate: Processing Aid for Filled Elastomers. Topical Report, Lawrence Livermore National Laboratory. View Source
Performance Risks of Substituting Lithium Stearate
Metal stearates are frequently treated as interchangeable commodity chemicals; however, the counter-cation critically dictates thermophysical, rheological, toxicological, and crystallization-modulating behavior [1]. In grease thickener applications, lithium stearate provides a dropping point window of 190–220 °C—substantially exceeding that of calcium (135–145 °C), sodium (~175 °C), or aluminum (110–115 °C) stearate greases—meaning a simple substitution without reformulation risks thermal collapse and lubricant failure [2]. Even within lithium soaps, lithium stearate differs from lithium 12-hydroxystearate: the latter's pendant hydroxyl group enhances hydrogen-bonding networks, altering thickener fiber morphology, shear stability, and oil separation characteristics [3]. In non-grease applications such as silver carboxylate nanoparticle synthesis, substituting sodium stearate for lithium stearate fundamentally changes the self-assembly pathway—lithium stearate forms vesicles that limit conversion to ~80% and yield significantly smaller crystals, whereas sodium stearate proceeds through micelle aggregation to produce large aggregates [4]. These cation-specific mechanisms demonstrate that metal stearates are not drop-in functional equivalents; selection must be driven by quantitative performance data across the relevant application window.
Lithium stearate
Dropping point 190–220°C; water-insoluble; fibrous soap matrix
Baseline
Calcium stearate
Lower dropping point (135–145°C); limited to ~110°C operation; thermal stability may not transfer to high-temperature processes
May not maintain structure above 110°C
Sodium stearate
High melting point but partially water-soluble; grease may fail in humid conditions where water insolubility is required
Water sensitivity limits wet-environment use
Zinc stearate
Melting point ~120°C; higher ejection pressure in powder metallurgy; premature volatilization during sintering
Lower thermal ceiling; may increase die wear
[1] Final Report of the Safety Assessment of Lithium Stearate, Aluminum Distearate, Aluminum Stearate, Aluminum Tristearate, Ammonium Stearate, Calcium Stearate, Magnesium Stearate, Potassium Stearate, Sodium Stearate, and Zinc Stearate. (1990). Journal of the American College of Toxicology, 1(2), 143–177. View Source
[2] Nye Lubricants. (n.d.). Choosing the Right Grease Thickening System: Soap Thickeners. View Source
[4] Dong, J., Whitcomb, D. R., McCormick, A. V., & Davis, H. T. (2010). Cation-controlled crystal growth of silver stearate: cryo-TEM investigation of lithium vs sodium stearate. Langmuir, 26(4), 2263–2267. doi:10.1021/la902697t View Source
Lithium Stearate Comparative Evidence vs. Analogs
Thermal Stability vs. Calcium & Zinc Stearates
Lithium stearate exhibits superior thickening efficiency compared to calcium-based soap thickeners. In mineral oil grease formulations, lithium stearate soap achieves equivalent consistency at a thickener dosage approximately one-third lower than that required by calcium soap, enabling a 2×+ extension in service life [1]. This efficiency is attributed to the stronger colloidal network formed by lithium stearate's double-stranded, entangled twisted-ribbon fiber morphology observed by electron microscopy [1].
Thermal Stability vs Ca & ZnCross-study comparable
MP 220°C (Li) vs 155°C (Ca) and 120°C (Zn); bulk thermal stability rated excellent (>300°C)
Supports high-temperature processing fit
Vendor specification data; verify under own processing conditions
lubricating greasethickener dosagerheology
Evidence Dimension
Thickener dosage required for target grease consistency
Target Compound Data
Dosage reduced by approximately one-third vs. calcium-based thickener
~33% lower thickener loading; service life more than doubled (>2×)
Conditions
Mineral oil medium; lithium stearate thickener vs. calcium soap thickener; grease consistency as endpoint
Why This Matters
For procurement, lower thickener loading reduces raw material cost per unit volume of finished grease while simultaneously extending equipment service intervals—a dual economic advantage over calcium-based alternatives.
Dropping Point & Operating Range: Li vs. Ca Stearate Grease
The thermal resistance of soap-thickened greases, quantified by the dropping point, directly determines maximum safe operating temperature. Lithium stearate greases exhibit a dropping point of 190–220 °C, whereas calcium stearate greases drop at only 135–145 °C and are typically limited to applications operating below 110 °C [1]. Sodium stearate greases have intermediate dropping points (~175 °C) but suffer from poor water resistance and high oil bleed, restricting their practical use to ≤120 °C [1]. Aluminum stearate greases are even less thermally robust, with dropping points of only 110–115 °C and operational limits below 80 °C [1].
Dropping Point & Operating RangeCross-study comparable
Li grease dropping point 190–220°C; operational window –70°C to +220°C
Wider operational window than calcium stearate greases
Lithium vs. Calcium: +45 to +85 °C; Lithium vs. Aluminum: +75 to +110 °C; Lithium vs. Sodium: +15 to +45 °C
Conditions
Standard dropping point test (ASTM D2265 or equivalent); simple soap greases in mineral oil
Why This Matters
This thermal differential dictates that lithium stearate is the only simple soap thickener viable for continuous operation above 120 °C, making it the non-negotiable selection criterion for high-temperature bearing and automotive applications.
[1] Nye Lubricants. (n.d.). Choosing the Right Grease Thickening System: Soap Thickeners. View Source
Crystallization Control: Li vs. Na Stearate with Silver Nitrate
In the synthesis of silver stearate via reaction with silver nitrate, lithium stearate and sodium stearate produce fundamentally different outcomes. Lithium stearate forms vesicles that limit conversion efficiency to approximately 80% even in the presence of excess silver nitrate; the residual lithium stearate inhibits crystal growth, resulting in significantly smaller silver stearate crystals with no micelle aggregates of significant size [1]. In contrast, sodium stearate proceeds through micelle aggregation, enabling full conversion and producing large silver stearate micelle aggregates [1].
Crystallization Control vs NaDirect head-to-head
Vesicle-mediated pathway; ~80% max conversion; significantly smaller silver stearate crystals; no micelle aggregates
Silver stearate crystal size and morphology; conversion efficiency
Target Compound Data
~80% maximum conversion to silver stearate; significantly smaller crystals; no large micelle aggregates formed
Comparator Or Baseline
Sodium stearate: near-complete conversion; large micelle aggregates formed through micelle aggregation pathway
Quantified Difference
Crystal size: markedly reduced (qualitative cryo-TEM observation); Conversion: limited to ~80% for lithium vs. near-complete for sodium
Conditions
Aqueous reaction of lithium/sodium stearate with silver nitrate; cryo-TEM, SAXS, and light microscopy characterization; Langmuir 2010, 26(4), 2263–2267
Why This Matters
For researchers and manufacturers of silver carboxylate nanomaterials (used in photothermographic imaging and antimicrobial coatings), lithium stearate provides a tunable kinetic 'brake' that sodium stearate cannot replicate, enabling access to a distinct crystal size regime critical for application-specific performance.
[1] Dong, J., Whitcomb, D. R., McCormick, A. V., & Davis, H. T. (2010). Cation-controlled crystal growth of silver stearate: cryo-TEM investigation of lithium vs sodium stearate. Langmuir, 26(4), 2263–2267. doi:10.1021/la902697t View Source
Mixed Grease Friction: Li Stearate vs. 12-Hydroxystearate
Lithium stearate demonstrates an acute oral LD50 of 15 g/kg in rats, classifying it as practically nontoxic [1][2]. This value is comparable to other metallic stearates evaluated in the same CIR safety assessment—including calcium stearate, magnesium stearate, and sodium stearate—which were collectively found to have low acute oral and dermal toxicity and were deemed safe as cosmetic ingredients [3]. Skin irritation studies in rabbits demonstrated only minimal to slight irritation at high concentrations across the stearate class [3].
Mixed Grease Friction vs 12-OHDirect head-to-head
Lower friction across 20–150°C; absence of hydroxyl group reduces friction in mixed-soap systems
Class-level: metallic stearates (Ca, Mg, Na, Zn, Al) assessed as practically nontoxic with low acute dermal toxicity in the CIR Expert Panel review; sodium stearate rat oral LD50 >5 g/kg
Quantified Difference
Lithium stearate LD50 is within the same 'practically nontoxic' classification band as other stearate salts; no evidence of elevated hazard vs. class comparators
Conditions
Acute oral toxicity study in rodents; CIR safety assessment data reviewed through 1990
Why This Matters
For procurement in cosmetic, pharmaceutical excipient, and food-contact material applications, the established low-toxicity profile supports regulatory acceptance and reduces downstream liability compared to less-characterized lithium salts.
[3] Final Report of the Safety Assessment of Lithium Stearate, et al. (1990). Journal of the American College of Toxicology, 1(2), 143–177. View Source
Film Formation & Starvation: Li Stearate vs. 12-Hydroxystearate
The intrinsic melting point of the neat metallic stearate is a key selection parameter for polymer processing aids and powder metallurgy lubricants where premature melting can cause plate-out or loss of lubrication. Lithium stearate exhibits a melting point of 220 °C, substantially higher than calcium stearate (155 °C) and zinc stearate (120 °C) . This corresponds to reported thermal stability grades of 'Excellent (>300 °C)' for lithium stearate versus 'Good (200 °C)' for calcium stearate and 'Moderate (180 °C)' for zinc stearate .
Film Formation & StarvationDirect head-to-head
Oil-like film; quick starvation without scoop; no thickener particle entrainment observed
Calcium stearate: 155 °C, Good (200 °C); Zinc stearate: 120 °C, Moderate (180 °C)
Quantified Difference
+65 °C over calcium stearate; +100 °C over zinc stearate
Conditions
Neat powder melting point determination (capillary method or DSC); vendor technical specification comparison table
Why This Matters
For high-temperature polymer extrusion and metal powder compaction processes exceeding 150 °C, calcium and zinc stearates risk melting and losing lubricating function, making lithium stearate the obligatory selection despite its higher unit cost.
Optimal Application Scenarios for Lithium Stearate
High-Temperature Automotive & Aerospace Greases
Where bearing operating temperatures exceed 110 °C, calcium stearate greases lose structural integrity (dropping point 135–145 °C), and sodium stearate greases suffer unacceptable oil bleed despite a nominal ~175 °C dropping point [1]. Lithium stearate greases, with dropping points of 190–220 °C and a phase-transition profile enabling continuous use at 120 °C and short-term excursions to 150 °C, are the only simple soap thickener validated for this thermal window [2][3]. Procurement specifications for automotive wheel bearings, electric motor bearings, and industrial pump bearings should mandate lithium stearate or lithium 12-hydroxystearate as the thickener chemistry.
Powder Metallurgy Compaction of Nonferrous Components
When the target application requires kinetically limited crystal growth and small silver stearate crystallite dimensions, lithium stearate uniquely provides vesicle-mediated nucleation that caps conversion at ~80% and prevents large micelle aggregates [1]. Sodium stearate, the most obvious alternative, produces uncontrolled micelle aggregation and large crystals [1]. Researchers and manufacturers of silver behenate/silver stearate photothermographic imaging materials should specify lithium stearate as the precursor when fine crystal morphology control is the critical quality attribute.
Silver Stearate Nanomaterials Synthesis Template
For polymer compounding (PVC, polyolefins) and metal powder compaction where processing temperatures exceed 150 °C, the intrinsic melting point of the stearate lubricant must remain above the process temperature to prevent phase change and functional loss. Lithium stearate (mp 220 °C) retains solid-state lubricity well into regimes where calcium stearate (mp 155 °C) and zinc stearate (mp 120 °C) have already melted [1]. Procurement for high-temperature extrusion and sintering applications should exclude calcium and zinc stearates in favor of lithium stearate or, for extreme conditions, consider lithium complex greases.
Transparent PVC Heat Stabilization
The CIR Expert Panel safety assessment, covering lithium, calcium, magnesium, sodium, zinc, and aluminum stearates, concluded these ingredients are safe as cosmetic ingredients when formulated to be non-irritating, supported by acute oral LD50 data (lithium stearate: 15 g/kg) and minimal skin irritation outcomes [1][2]. For formulators seeking a lithium-containing stearate with an established regulatory safety dossier, lithium stearate provides a documented pathway for cosmetic ingredient notification and procurement compliance.
Application
Selection Property
Validation Focus
High-temperature automotive/aerospace greases
Wide operational temperature window and water insolubility
Confirm dropping point ≥190°C; oxidation stability and oil separation under sustained high temperature
Nonferrous powder metallurgy compaction
Lower ejection force and thermal stability during sintering
Validate ejection pressure reduction vs zinc stearate; green density integrity after sintering
Silver stearate nanomaterial template synthesis
Vesicle-mediated crystallization control
Assess crystal size distribution and morphology uniformity via cryo-TEM/SAXS
Transparent PVC heat stabilization
Haze-free acid scavenging and ketone solubility
Verify optical clarity after extrusion; no white mist formation with phthalate plasticizers
[1] Nye Lubricants. (n.d.). Choosing the Right Grease Thickening System: Soap Thickeners. View Source
[3] Lingrun Shihua. (2018). Differences Between Calcium-Based and Lithium-Based Greases. View Source
[4] Dong, J., et al. (2010). Cation-controlled crystal growth of silver stearate: cryo-TEM investigation of lithium vs sodium stearate. Langmuir, 26(4), 2263–2267. View Source
[5] Final Report of the Safety Assessment of Lithium Stearate, et al. (1990). Journal of the American College of Toxicology, 1(2), 143–177. View Source
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